molecular formula C18H12N2O3S B15219616 1-(2-Oxo-2H-1-benzopyran-6-yl)-3-phenyl-2-sulfanylideneimidazolidin-4-one CAS No. 66042-99-7

1-(2-Oxo-2H-1-benzopyran-6-yl)-3-phenyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B15219616
CAS No.: 66042-99-7
M. Wt: 336.4 g/mol
InChI Key: WWQVVCBPDLNPGL-UHFFFAOYSA-N
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Description

1-(2-Oxo-2H-1-benzopyran-6-yl)-3-phenyl-2-sulfanylideneimidazolidin-4-one is a heterocyclic compound featuring a coumarin (2-oxo-2H-1-benzopyran) core fused to a sulfanylidene-substituted imidazolidin-4-one ring. The coumarin moiety is known for its photophysical properties and biological relevance, including anticoagulant and antimicrobial activities .

Properties

CAS No.

66042-99-7

Molecular Formula

C18H12N2O3S

Molecular Weight

336.4 g/mol

IUPAC Name

1-(2-oxochromen-6-yl)-3-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C18H12N2O3S/c21-16-11-19(18(24)20(16)13-4-2-1-3-5-13)14-7-8-15-12(10-14)6-9-17(22)23-15/h1-10H,11H2

InChI Key

WWQVVCBPDLNPGL-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=S)N1C2=CC3=C(C=C2)OC(=O)C=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxo-2H-chromen-6-yl)-3-phenyl-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-oxo-2H-chromen-6-carbaldehyde with thiourea and aniline derivatives under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2-Oxo-2H-chromen-6-yl)-3-phenyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or chromen ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated solvents, strong bases like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced imidazolidinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, bacterial infections, and inflammatory disorders.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(2-Oxo-2H-chromen-6-yl)-3-phenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Coumarin-Imidazolidinone Hybrids
  • 1-(Coumarin-6-yl)-3-aryl-imidazolidin-4-ones: Replacement of the sulfanylidene group with a carbonyl (C=O) reduces lipophilicity but may improve aqueous solubility. For example, coumarin-linked imidazolidinones without sulfur substitution have shown inhibitory activity against HIV-1 integrase .
  • Sulfanylidene vs. Urea Derivatives : The sulfanylidene group in the target compound distinguishes it from urea-based analogs like DMTU (1,3-di-m-tolylurea) and DMTU1 (1-(4-chlorophenyl)-3-p-tolylurea) (Figure 1, ). Urea derivatives typically exhibit stronger hydrogen-bonding capacity, whereas sulfanylidene groups may favor hydrophobic interactions.
Coumarin-Containing Pharmaceuticals
  • Zidovudine (AZT) : A nucleoside reverse transcriptase inhibitor with a thymidine-like structure (Figure 1a, ). Unlike the target compound, AZT lacks a coumarin core but shares heterocyclic features. The coumarin moiety in the target compound may confer distinct pharmacokinetic properties, such as prolonged half-life due to aromatic stacking.
Sulfur-Containing Heterocycles
  • Thiazolidinones: These compounds, featuring a C=S group in a five-membered ring, are known for antidiabetic (e.g., troglitazone) and antimicrobial activities. The target compound’s sulfanylidene group may similarly enhance membrane permeability but could reduce metabolic stability compared to oxygenated analogs.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Coumarin-Urea Hybrids (e.g., DMTU1) Thiazolidinones
Molecular Weight ~340 g/mol (estimated) ~300–350 g/mol ~200–300 g/mol
LogP (Lipophilicity) Higher (due to C=S and phenyl) Moderate (polar urea group) Moderate to High
Hydrogen Bond Acceptors 5 6–7 3–4
Bioactivity Hypothesized enzyme inhibition Quorum sensing inhibition () Antidiabetic, antimicrobial

Research Findings and Hypotheses

  • Biological Potency: Coumarin derivatives (e.g., warfarin) often target vitamin K epoxide reductase. The imidazolidinone-sulfanylidene hybrid could disrupt similar pathways but with enhanced tissue penetration due to lipophilicity.
  • Stability : Sulfur-containing compounds are prone to oxidation, which may limit the target compound’s in vivo stability compared to AZT or HPMCP (Figure 1c, ), a polymer with high gastrointestinal stability.

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